Ulipristal Acetate D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

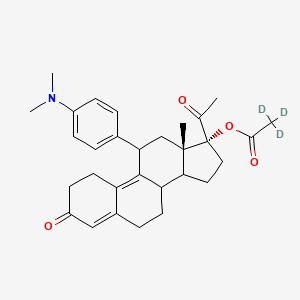

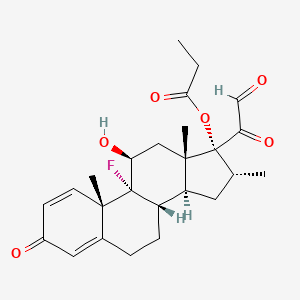

Ulipristal Acetate D3 (UA-D3) is a synthetic selective progesterone receptor modulator that has been extensively studied for its potential use in various medical applications. UA-D3 is a deuterated version of ulipristal acetate, which is a well-known drug used for emergency contraception and the treatment of uterine fibroids. The deuterated form of ulipristal acetate has been developed to improve its pharmacokinetic properties and increase its efficacy.

科学的研究の応用

Synergism with Vitamin D3 in Uterine Fibroid Pharmacotherapy : A study reports the successful use of ulipristal acetate (UPA) with vitamin D3 in treating uterine fibroids (UF). This combination showed significant reduction in tumor volume and symptoms like pain and frequent urination (Ciebiera, Męczekalski, Łukaszuk, & Jakiel, 2019).

Enhanced Antifibroid Effects with Vitamin D3 : Another study found that adding vitamin D3 to UPA enhances its potency against UF phenotype in vitro. This combination significantly reduced cell proliferation and fibrosis markers compared to UPA alone (Ali, Shahin, Sabri, Al-Hendy, & Yang, 2018).

Long-term Medical Management of Uterine Fibroids : Research indicates that repeated 12-week courses of ulipristal acetate are effective and safe for the treatment of uterine fibroids, with improvements in symptoms and quality of life (Donnez et al., 2016).

Endometrial Changes During Use : A systematic review suggests that ulipristal acetate causes specific non-physiological endometrial changes, which are reversible after treatment cessation. It did not increase the occurrence of endometrial hyperplasia or adenocarcinoma (de Milliano, Van Hattum, Ket, Huirne, & Hehenkamp, 2017).

Comparison with Leuprolide Acetate for Uterine Fibroids : Ulipristal acetate was found to be noninferior to leuprolide acetate in controlling uterine bleeding, with a significantly lower incidence of side effects like hot flashes (Donnez et al., 2012).

Pharmacokinetic Study : A LC-MS/MS method was developed for the quantification of ulipristal acetate in human plasma, applied in a pharmacokinetic study to evaluate its properties after oral administration (Peng, Tang, Wang, Wang, & Ding, 2020).

Uterine Sarcomas Associated with Preoperative Treatment : A clinical audit revealed cases of different sarcomas associated with preoperative treatment with ulipristal acetate for supposed symptomatic myomas (Dovnik & Pakiz, 2019).

Spectrophotometric Determination Method : A visible spectrophotometric method for determining ulipristal acetate in bulk and tablet formulation was developed, providing a novel approach for quality control in laboratories (Gorumutchu & Ratnakaram, 2019).

Safety And Hazards

- Liver Injury : Recent reports have associated UPA with drug-induced liver injury (DILI). The European Medicines Agency suspended its use for uterine fibroids due to this risk. Severe hepatic reactions, including autoimmune hepatitis and acute hepatic failure, have been observed .

- Risk Assessment : Predictive models suggest intermediate DILI risk due to UPA’s lipophilicity and hepatic metabolism. Inhibition of liver transporters and the presence of reactive metabolites contribute to its hepatotoxic potential .

特性

IUPAC Name |

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-QLQPVKORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulipristal Acetate D3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)